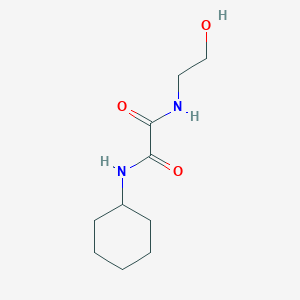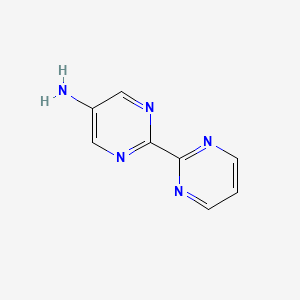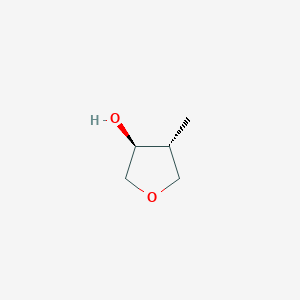
N-环己基-N'-(2-羟乙基)乙二酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide is a compound that can be inferred to have a cyclohexane ring and an ethanediamide moiety with a hydroxyethyl substituent. While the provided papers do not directly discuss this compound, they provide insights into related structures and their coordination chemistry, which can be useful for understanding the behavior of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves the formation of amide and thioamide derivatives. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, indicating that similar synthetic routes could potentially be applied to N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide . The synthesis typically involves the reaction of appropriate amines with carbonyl or thiocarbonyl compounds under controlled conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction. For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was found to crystallize in the triclinic space group with a chair conformation of the cyclohexane ring . This suggests that N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide may also adopt a chair conformation for the cyclohexane moiety, which is a common feature for cyclohexane derivatives.
Chemical Reactions Analysis
The chemical reactions of such compounds often involve coordination with metal ions. The paper on palladium(II) halide complexes with N-(2-hydroxyethyl)-1,2-ethanediamine(L) demonstrates the flexidentate behavior of the ligand, which can coordinate in multiple ways . This indicates that N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide might also exhibit versatile coordination chemistry, potentially forming complexes with various geometries.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using techniques like IR and 1H NMR spectroscopy. The palladium(II) complex with N-(2-hydroxyethyl)-1,2-ethanediamine(L) was studied using these methods, revealing details about the coordination environment and the isomerization behavior of the ligand . Similarly, the physical and chemical properties of N-cyclohexyl-N'-(2-hydroxyethyl)ethanediamide could be studied using these techniques to gain insights into its behavior in different environments.
科学研究应用
1. 仿生铜(II)配合物
N-环己基-N'-(2-羟乙基)乙二酰胺在仿生铜(II)配合物的合成和研究中得到应用。这些配合物表现出独特的配体场谱带和光谱数据,有助于理解金属-配体相互作用和铜配合物结构 (Murali, Palaniandavar, & Pandiyan, 1994)。
2. 石英浮选中的羟基多胺表面活性剂
N-环己基-N'-(2-羟乙基)乙二酰胺用于设计和合成羟基多胺表面活性剂,如 N-(2-羟乙基)-N-十二烷基-乙二胺,用于石英的浮选体系。它在提高石英与赤铁矿的分离效率方面发挥着重要作用,为矿物加工技术提供了见解 (Liu et al., 2019)。
3. 氧代锝(V)配合物的合成
该化合物在新型氧代锝(V)配合物的合成中发挥作用,这些配合物因其络合反应而受到研究,为放射性药物和核医学领域提供了有价值的信息 (Alla, El-Shahawy, & Mahfouz, 1990)。
4. 硼离子催化的烯烃氢硼化反应的发展
使用硼离子对烯烃进行氢硼化反应的研究涉及 N-环己基-N'-(2-羟乙基)乙二酰胺衍生物。这项研究有助于有机合成,特别是在烯烃结构的操纵方面 (Prokofjevs et al., 2012)。
5. 具有神经再生特性的 FKBP12 抑制剂
N-环己基-N'-(2-羟乙基)乙二酰胺衍生物被合成,作为 FKBP12 抑制剂的潜在用途,FKBP12 是一种参与各种生物过程的蛋白质。这项研究对开发具有神经再生特性的治疗方法具有重要意义 (Christner et al., 1999)。
作用机制
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body . The specific role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function . The specifics of these interactions and their consequences would depend on the nature of the target and the biochemical context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
N-cyclohexyl-N’-(2-hydroxyethyl)ethanediamide can influence cell function in various ways. It may impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of N-cyclohexyl-N’-(2-hydroxyethyl)ethanediamide can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-cyclohexyl-N’-(2-hydroxyethyl)ethanediamide can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-cyclohexyl-N’-(2-hydroxyethyl)ethanediamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
N'-cyclohexyl-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c13-7-6-11-9(14)10(15)12-8-4-2-1-3-5-8/h8,13H,1-7H2,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNUZTQRPFXACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3010115.png)



![5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3010121.png)
![Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate](/img/structure/B3010122.png)
![2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B3010124.png)
![(1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3010125.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B3010126.png)


![Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B3010132.png)

![ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3010137.png)